

Application Note: HPLC Quantification of Cannabidiol (CBD)

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Compound of Interest		
Compound Name:	Cannabidiol-C8	
Cat. No.:	B10829893	Get Quote

AN-CBD-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid found in Cannabis sativa that has garnered significant interest for its therapeutic potential in various applications.[1][2] Accurate and reliable quantification of CBD in raw materials, extracts, and finished products is crucial for quality control, dosage determination, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accepted and robust method for the analysis of cannabinoids.[1][3] This application note provides a detailed protocol for the quantification of CBD using a reversed-phase HPLC method with an octyl (C8) stationary phase.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C8) and the mobile phase is polar. CBD, being a relatively nonpolar molecule, is retained by the stationary phase. By using a polar mobile phase, typically a mixture of acetonitrile or methanol and water, CBD is eluted from the column.[3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.



Experimental Protocols

- 1. Materials and Reagents
- Cannabidiol (CBD) certified reference material (CRM) (≥99.5% purity)
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or ultrapure
- Formic acid, LC-MS grade (optional, for mobile phase modification)
- Sample matrix (e.g., hemp oil, extract, isolate)
- 2. Equipment
- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column oven
 - UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringes and syringe filters (0.22 μm or 0.45 μm, PTFE or nylon)
- Vortex mixer
- Ultrasonic bath



3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters may require optimization depending on the specific instrument and column used.

Parameter	Condition
Column	Reversed-phase C8, 2.7 μm particle size, 150 mm x 4.6 mm i.d.
Mobile Phase	Isocratic: Acetonitrile and Water (75:25, v/v)[4]
Flow Rate	1.5 mL/min[4]
Injection Volume	10 μL[4]
Column Temperature	25 °C[4]
Detection Wavelength	214 nm or 220 nm[4][5]
Run Time	10 - 20 minutes[4]

4. Preparation of Standard Solutions

4.1. Standard Stock Solution (e.g., 1000 μg/mL)

- Accurately weigh approximately 10 mg of CBD certified reference material.
- Transfer the CRM to a 10 mL volumetric flask.
- Dissolve and bring to volume with acetonitrile or methanol.
- Mix thoroughly by vortexing and/or sonicating until fully dissolved. This is the stock solution.

4.2. Working Standard Solutions

 Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or diluent (e.g., acetonitrile).



A typical calibration curve may include concentrations ranging from 0.5 μg/mL to 50 μg/mL.
[6]

5. Preparation of Sample Solutions

The sample preparation will vary depending on the matrix. The following is a general procedure for an oil-based sample.

- Accurately weigh an appropriate amount of the homogenized sample into a volumetric flask.
- Add a known volume of diluent (e.g., acetonitrile or methanol).
- Vortex and sonicate for approximately 15-30 minutes to ensure complete extraction of CBD.
- Allow the solution to cool to room temperature and bring to final volume with the diluent.
- Centrifuge or filter the extract through a 0.22 μm or 0.45 μm syringe filter to remove any particulate matter before injection.
- Further dilution may be necessary to bring the CBD concentration within the range of the calibration curve.

6. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a mid-range standard solution multiple times (e.g., n=6).

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%[7]
Relative Standard Deviation (RSD) of Retention Time	≤ 1.0%

7. Data Analysis and Quantification



- Generate a calibration curve by plotting the peak area of the CBD standard injections against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[7]
- Inject the prepared sample solutions.
- Determine the concentration of CBD in the sample solution from the calibration curve using the peak area.
- Calculate the final concentration of CBD in the original sample using the following formula:

Csample = (Cinstrument \times V \times DF) / W

Where:

- Csample is the concentration of CBD in the sample (e.g., in mg/g).
- Cinstrument is the concentration of CBD determined from the calibration curve (e.g., in mg/mL).
- V is the total volume of the extraction solvent (in mL).
- DF is the dilution factor.
- W is the weight of the sample (in g).[8]

Data Presentation

Table 1: HPLC Method Parameters



Parameter	Value
Column	C8, 2.7 μm, 150 mm x 4.6 mm
Mobile Phase	Acetonitrile:Water (75:25)
Flow Rate	1.5 mL/min
Injection Volume	10 μL
Column Temperature	25 °C
Detection Wavelength	214 nm

Table 2: Example Calibration Curve Data

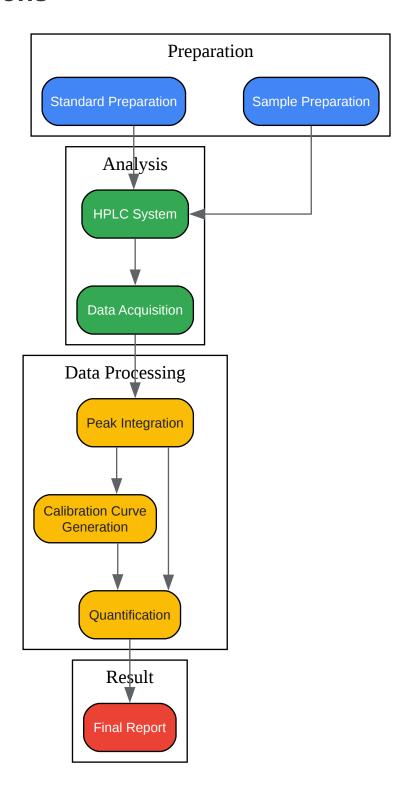
Concentration (µg/mL)	Peak Area (mAU*s)
1.0	50.5
5.0	251.2
10.0	503.8
25.0	1255.1
50.0	2510.5
r ²	0.9999

Table 3: Method Validation Summary

Parameter	Result
Linearity (r²)	≥ 0.999
Limit of Detection (LOD)	0.05 - 0.13 μg/mL[7]
Limit of Quantitation (LOQ)	0.50 - 0.61 μg/mL[7]
Accuracy (% Recovery)	98.12 – 102.39%[7]
Precision (% RSD)	≤ 2.0%[7]



Visualizations



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Caption: HPLC quantification workflow for Cannabidiol.



Disclaimer: This application note is for informational purposes only and should be adapted and validated by the end-user for their specific matrix and analytical instrumentation. Always follow appropriate laboratory safety procedures.

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